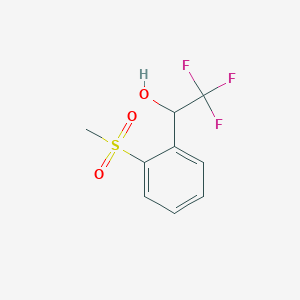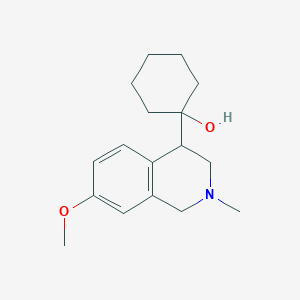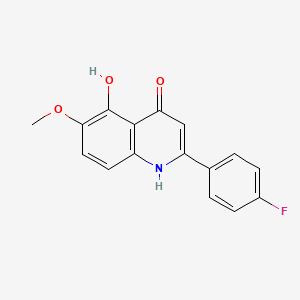![molecular formula C13H13ClN2O2 B11716452 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)
5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one is a heterocyclic compound with a pyrazinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one typically involves the condensation of 4-methoxybenzyl chloride with 3-methylpyrazin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized pyrazinone derivatives.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of substituted pyrazinone derivatives with various functional groups.
科学的研究の応用
5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one: shares structural similarities with other pyrazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
5-chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-13(17)16(8-12(14)15-9)7-10-3-5-11(18-2)6-4-10/h3-6,8H,7H2,1-2H3 |
InChIキー |
ADXSZDADOMCGFI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN(C1=O)CC2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11716370.png)
![6-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716379.png)

![4-Chloro-[1]benzofuro[2,3-d]pyridazine](/img/structure/B11716395.png)

![Tert-butyl 7-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11716411.png)


![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)
![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)

![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)
